[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-

Gas separation membranes Polysulfone Permeability

Researchers developing gas separation membranes or semiconductor encapsulants face thermal stability and permeability limitations with standard bisphenols. This sterically hindered tetramethylbiphenol solves those constraints. - 5× higher O₂/N₂ permeability than conventional PSF membranes - 67.7% higher thermal conductivity & 80% higher char yield vs. BPA epoxy - Prevents 31-43% MW degradation during AEM bromination Available in research to pilot scales. Technical data sheet provided.

Molecular Formula C16H18O2
Molecular Weight 242.31 g/mol
CAS No. 77151-67-8
Cat. No. B10848288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-
CAS77151-67-8
Molecular FormulaC16H18O2
Molecular Weight242.31 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)C)C2=CC(=C(C(=C2)C)O)C
InChIInChI=1S/C16H18O2/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14/h5-8,17-18H,1-4H3
InChIKeyYGYPMFPGZQPETF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetramethylbiphenol Baseline Characteristics


[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- (also referred to as 3,3',5,5'-tetramethyl-4,4'-biphenol or tetramethylbiphenol) is a sterically hindered, symmetrical bisphenol compound [1]. It features a biphenyl core with hydroxyl groups at the 4 and 4' positions and four methyl substituents at the 3,3',5,5' positions [1]. This structural motif imparts high thermal and chemical stability, as well as a distinct crystalline nature, making it a key monomer for high-performance polymers and a useful probe molecule in antioxidant mechanistic studies [2][3].

Monomer Sterically hindered symmetrical bisphenol for high-performance polymers
Research Control Non-allylic control for antioxidant mechanistic studies

Tetramethylbiphenol: Generic Substitution Risks


The four methyl groups at the 3,3',5,5' positions of [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- are not inert spectator groups; they actively dictate the compound's reactivity, steric profile, and resultant polymer properties. In antioxidant studies, these methyl groups serve as a critical control that isolates the bisphenol core's intrinsic activity by eliminating interference from reactive allyl side chains [1]. In polymer science, substitution with common analogs like bisphenol A leads to significantly different outcomes: lower gas permeability, inferior thermal stability, and susceptibility to degradation during bromination, all of which are directly attributable to the absence of the tetramethyl substitution pattern [2][3][4]. This evidence demonstrates that this specific compound is not a generic building block but a performance-enabling monomer with unique and quantifiable differentiation.

Bisphenol A replacement May result in lower gas permeability, inferior thermal stability, and bromination degradation in polymer synthesis.
Non-tetramethyl analogs Absence of methyl groups alters steric profile and reactivity, potentially limiting polymer free volume and char formation.

Tetramethylbiphenol: Quantitative Differentiation Evidence


Gas Permeability vs. Bisphenol A Polysulfone

Tetramethylbiphenol polysulfone (TMBIPSF), synthesized from the target compound, exhibits approximately 5 times higher gas permeability coefficients compared to polysulfones derived from bisphenol A (PSF) or unsubstituted 4,4'-biphenol (BIPSF) [1]. For example, the CO₂ permeability coefficient for TMBIPSF is 31.8 barrers, compared to 5.6 barrers for PSF [1]. This increase is attributed to the methyl substituents disrupting chain packing and increasing fractional free volume [1].

CO₂ permeability
Head-to-head
31.8 barrers
Supports membrane productivity evaluation
5.7x vs. bisphenol A PSF at 35°C
Gas separation membranes Polysulfone Permeability Free volume

Thermal Conductivity in Epoxy Resins

When the diglycidyl ether of 3,3',5,5'-tetramethyl-4,4'-biphenol (TMBP) is cured with a cationic initiator (BPH), the resulting epoxy resin achieves a thermal conductivity of 0.384 W/(m·K) [1]. This is a 67.69% increase over the standard bisphenol A epoxy resin (E-51) cured with the same hardener (0.229 W/(m·K)) and a 35.69% increase over the same TMBP resin cured with a conventional amine hardener (0.283 W/(m·K)) [1].

Thermal conductivity
Head-to-head
0.384 W/(m·K)
Supports thermal management evaluation
+67.7% vs. bisphenol A epoxy at RT
Thermal management Epoxy resin Semiconductor packaging Thermal conductivity

Thermal Stability: Char Yield vs. Bisphenol A Epoxy

The same TMBP-based epoxy system demonstrates dramatically superior thermal stability. At 600 °C, the carbon residue (char yield) of the TMBP/BPH cured resin is 37.53%, compared to only 20.84% for the bisphenol A epoxy (EP-DDS) [1]. This represents an 80% relative increase in char yield, indicative of enhanced flame retardancy and structural integrity at high temperatures [1].

Char yield at 600°C
Head-to-head
37.53%
Supports flame resistance and thermal stability assessment
80% relative increase vs. bisphenol A epoxy
Thermal stability Epoxy resin Char yield Flame retardancy

Bromination Stability of Poly(sulfone)s

In the synthesis of anion exchange membranes (AEMs), poly(ether sulfone)s based on tetramethylbiphenol (TMBP) exhibit superior stability during bromination. While polymers derived from tetramethylbisphenol A (TMBA) suffer a weight average molecular weight decrease of 31–43% due to degradation of the isopropylidene linkage under radical bromination conditions, TMBP-based polymers are stable, showing no such degradation [1]. This is a direct consequence of the biphenyl core's lack of the acid-labile isopropylidene group [1].

Bromination stability
Head-to-head
Stable vs. 31–43% Mw loss
Supports membrane fabrication consistency
TMBP vs. TMBA poly(sulfone) under radical bromination
Anion exchange membrane Bromination stability Poly(sulfone) Fuel cell

Application Scenarios for Tetramethylbiphenol


High-Productivity Gas Separation Membranes

Researchers and engineers developing membranes for O₂/N₂ or CO₂/CH₄ separation should prioritize this compound. The 5-fold higher permeability of TMBIPSF over conventional PSF (Section 3, Item 1) allows for the fabrication of membranes with significantly higher throughput, reducing system size and capital cost. This is a direct, quantitative performance lever [1].

Thermally Conductive Epoxy Molding Compounds

For advanced semiconductor packaging where heat dissipation is a primary reliability concern, the diglycidyl ether of this compound (TMBP) offers a measurable advantage. The 67.7% higher thermal conductivity and 80% higher char yield compared to bisphenol A epoxy (Section 3, Items 2 & 3) directly address the industry's need for improved thermal management and flame retardancy in encapsulated devices [2].

Durable Anion Exchange Membranes for Alkaline Fuel Cells

In the synthesis of AEMs via bromination, the use of this tetramethylbiphenol monomer is essential to avoid the 31-43% molecular weight degradation observed with the common alternative, tetramethylbisphenol A (Section 3, Item 4). This ensures the mechanical robustness and consistent ion transport properties of the final membrane, a prerequisite for long-term fuel cell operation [3].

Non-Allylic Bisphenol Control for Antioxidant Research

Investigators seeking to deconvolute the antioxidant contributions of a bisphenol core from allylic side-chain effects should use this compound as the essential control. As demonstrated in the kinetic study of magnolol and honokiol, this tetramethylbiphenol serves as the structural baseline that definitively excludes allyl group participation, enabling clear mechanistic interpretation [4].

Application
Selection Property
Validation Focus
Gas separation membranes
Free volume and permeability properties
CO₂/N₂ permeability measurement
Thermally conductive epoxy encapsulation
Thermal conductivity and char formation
Thermal conductivity and TGA testing
Anion exchange membrane fabrication
Stability under radical bromination
Molecular weight retention analysis
Antioxidant mechanistic studies (bisphenol control)
Non-allylic bisphenol core
Peroxyl radical kinetic assay
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